molecular formula C7H12N2S B106974 5-Isopropyl-4-methylthiazol-2-amine CAS No. 18193-59-4

5-Isopropyl-4-methylthiazol-2-amine

Cat. No. B106974
CAS RN: 18193-59-4
M. Wt: 156.25 g/mol
InChI Key: LRKDQFQWYDHSCY-UHFFFAOYSA-N
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Description

5-Isopropyl-4-methylthiazol-2-amine is a chemical compound with the empirical formula C7H12N2S . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of 5-Isopropyl-4-methylthiazol-2-amine is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The isopropyl and methyl groups are attached to the carbon atoms of the thiazole ring .

Scientific Research Applications

Tautomerism Studies

5-Isopropyl-4-methylthiazol-2-amine and its derivatives have been studied in the context of amine-imine tautomerism. For example, Hyengoyan et al. (2005) explored how different substituents affect the tautomeric equilibrium in 2-amino-4-methylthiazole derivatives. This research contributes to understanding the chemical properties and reactivity of such compounds (Hyengoyan et al., 2005).

Reaction with Amines

The reactivity of similar compounds with amines has been investigated. For instance, Ghosh (1999) studied the reaction of isothiazolones with amines, which is relevant in various industrial applications. This research helps in understanding the stability and degradation of isothiazolone molecules in the presence of amines (Ghosh, 1999).

Synthesis and Photophysical Properties

Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and studied their photophysical properties, including absorption and luminescence. This research contributes to the development of materials with specific optical properties (Murai et al., 2017).

Electrochemical Reactions

Feroci et al. (2005) conducted a study on the electrochemical synthesis of compounds from acetylenic amines and carbon dioxide, which includes derivatives of 5-isopropyl-4-methylthiazol-2-amine. This research explores eco-friendly synthesis methods that avoid the use of harmful chemicals (Feroci et al., 2005).

Antimicrobial Activity

Compounds derived from 5-isopropyl-4-methylthiazol-2-amine have been investigated for their antimicrobial properties. Dengale et al. (2019) synthesized novel 1,3,4-thiadiazoles and 1,2,4-triazoles from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide and evaluated their antibacterial and antifungal activities (Dengale et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 2-Isopropyl-4-methylthiazole, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for research on 5-Isopropyl-4-methylthiazol-2-amine and its derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, determination of their mechanism of action, and assessment of their physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds .

properties

IUPAC Name

4-methyl-5-propan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-4(2)6-5(3)9-7(8)10-6/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKDQFQWYDHSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439168
Record name 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-4-methylthiazol-2-amine

CAS RN

18193-59-4
Record name 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Donohoe, MA Kabeshov, AH Rathi… - Organic & Biomolecular …, 2012 - pubs.rsc.org
A range of heterocycles, namely thiazoles, imidazoles, imidazopyridines, thiazolidines and dimethoxyindoles, have been synthesised directly from alkenesvia a two-step ketoidoination/…
Number of citations: 106 pubs.rsc.org

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